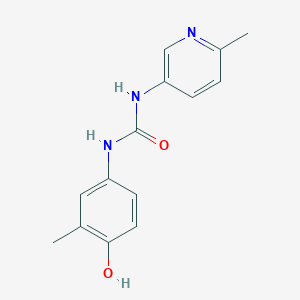![molecular formula C15H12FN3O2 B7678767 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7678767.png)
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a derivative of pyridinone and oxadiazole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, it has been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various biological systems. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit antimicrobial and antiviral activities. Furthermore, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound has been found to exhibit anticancer, antimicrobial, and antiviral activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one. One direction is to further investigate the mechanism of action of the compound and its potential use as a drug for the treatment of cancer and infectious diseases. Another direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies may be conducted to evaluate the toxicity of the compound and its potential limitations in certain applications. Overall, the study of this compound has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-fluoropyridin-2-one with benzyl azide in the presence of copper (I) iodide and triphenylphosphine. The resulting intermediate is then reacted with 2-chloroacetaldehyde dimethyl acetal and sodium methoxide to obtain the final product.
Applications De Recherche Scientifique
The compound 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-7-15(20)19(9-12)10-14-17-13(18-21-14)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNLJGXIMZTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN3C=C(C=CC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole](/img/structure/B7678734.png)
![5-[(6-aminopyridin-2-yl)methylsulfanyl]-N-(2-thiophen-2-ylethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7678735.png)
![5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole](/img/structure/B7678749.png)
![N-[3-(diethylamino)-3-oxopropyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7678757.png)
![4-methoxy-N-[1-(5-phenyl-1H-imidazol-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7678758.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
